molecular formula C34H54O6 B593630 ergosterol glucoside CAS No. 130155-33-8

ergosterol glucoside

Cat. No.: B593630
CAS No.: 130155-33-8
M. Wt: 558.8
InChI Key: MKZPNGBJJJZJMI-GBLVNJONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergosterol glucoside is a steryl glucoside, a class of glycolipids composed of a glucose molecule bound to a sterol derivative. It is primarily found in fungi, plants, and some bacteria. This compound plays a crucial role in the structural integrity of cell membranes and is involved in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ergosterol glucoside can be synthesized through enzymatic reactions involving sterol glucosyltransferases. These enzymes catalyze the transfer of glucose from UDP-glucose to ergosterol, forming this compound. The reaction typically occurs under mild conditions, with the presence of specific enzymes such as UGT80A2 and UGT80B1 .

Industrial Production Methods

Industrial production of this compound is often achieved through fermentation processes using yeast or fungal cultures. The ergosterol is extracted from the fungal mycelia and then converted to this compound using enzymatic methods. This process is scalable and can produce significant quantities of this compound .

Chemical Reactions Analysis

Types of Reactions

Ergosterol glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ergosterol glucoside has a wide range of applications in scientific research:

Mechanism of Action

Ergosterol glucoside exerts its effects by integrating into cell membranes, influencing membrane fluidity and permeability. It also interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound’s ability to modulate these pathways contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Cholesteryl glucoside
  • Sitosteryl glucoside
  • Stigmasteryl glucoside

Uniqueness

Ergosterol glucoside is unique due to its specific presence in fungi and its role in fungal cell membrane integrity. Unlike other steryl glucosides, this compound is a key component in the biosynthesis of ergosterol, a crucial sterol in fungi .

Conclusion

This compound is a vital compound with diverse applications in scientific research and industry. Its unique properties and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industrial applications.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h7-10,19-21,23,25-32,35-38H,11-18H2,1-6H3/b8-7+/t20-,21+,23-,25+,26-,27-,28+,29+,30-,31+,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZPNGBJJJZJMI-GBLVNJONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209497
Record name (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130155-33-8
Record name (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130155-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ergosterol glucoside
Reactant of Route 2
ergosterol glucoside
Reactant of Route 3
ergosterol glucoside
Reactant of Route 4
ergosterol glucoside
Reactant of Route 5
ergosterol glucoside
Reactant of Route 6
ergosterol glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.